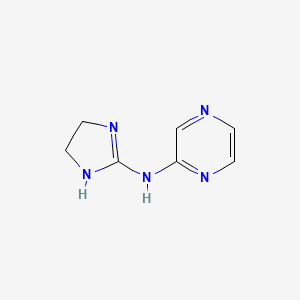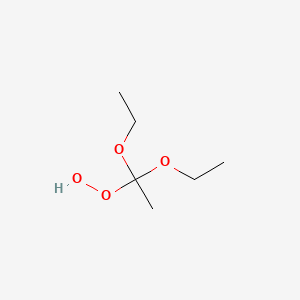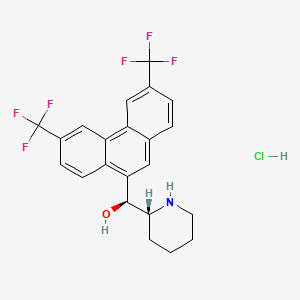
3,6-Bis(trifluoromethyl)-alpha-(2-piperidyl)-9-phenanthrenemethanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3,6-bis(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride is a compound known for its significant therapeutic potential, particularly in the field of antimalarial drugs. It belongs to the quassinoid class of drugs and is characterized by a high therapeutic index and low toxicity profile . This compound inhibits the growth of malaria parasites, making it a valuable asset in the fight against malaria.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3,6-bis(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride typically involves multiple steps, including the formation of the phenanthrene core, introduction of trifluoromethyl groups, and subsequent attachment of the piperidin-2-ylmethanol moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The process might include steps such as crystallization, filtration, and purification to ensure the final product meets pharmaceutical standards.
化学反応の分析
Types of Reactions
[3,6-bis(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
[3,6-bis(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on cellular processes and potential as a therapeutic agent.
Medicine: Primarily researched for its antimalarial properties, but also explored for other therapeutic uses.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
作用機序
The mechanism of action of [3,6-bis(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride involves the inhibition of key enzymes and pathways in malaria parasites. It targets specific molecular pathways that are essential for the survival and replication of the parasites, thereby preventing their growth and proliferation .
類似化合物との比較
Similar Compounds
- 2-Piperidinemethanol, a-[3,6-bis(trifluoromethyl)-9-phenanthrenyl]-
- 9-Phenanthrenemethanol, a-[2-(dibutylamino)ethyl]-3,6-bis(trifluoromethyl)-, hydrochloride
Uniqueness
Compared to similar compounds, [3,6-bis(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride stands out due to its high therapeutic index and low toxicity profile. Its unique structure allows for effective inhibition of malaria parasites, making it a valuable compound in medicinal chemistry .
特性
CAS番号 |
35318-40-2 |
|---|---|
分子式 |
C22H20ClF6NO |
分子量 |
463.8 g/mol |
IUPAC名 |
(S)-[3,6-bis(trifluoromethyl)phenanthren-9-yl]-[(2R)-piperidin-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C22H19F6NO.ClH/c23-21(24,25)13-5-4-12-9-18(20(30)19-3-1-2-8-29-19)15-7-6-14(22(26,27)28)11-17(15)16(12)10-13;/h4-7,9-11,19-20,29-30H,1-3,8H2;1H/t19-,20+;/m1./s1 |
InChIキー |
HKAMJBJQZVUJFZ-FDOHDBATSA-N |
異性体SMILES |
C1CCN[C@H](C1)[C@H](C2=C3C=CC(=CC3=C4C=C(C=CC4=C2)C(F)(F)F)C(F)(F)F)O.Cl |
正規SMILES |
C1CCNC(C1)C(C2=C3C=CC(=CC3=C4C=C(C=CC4=C2)C(F)(F)F)C(F)(F)F)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


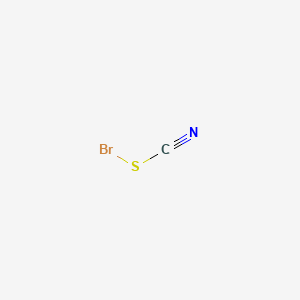
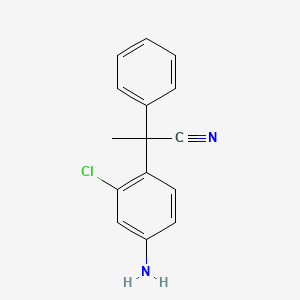

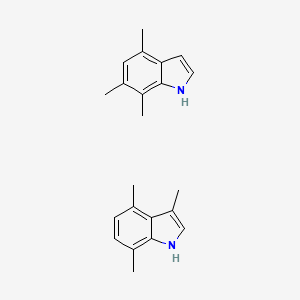

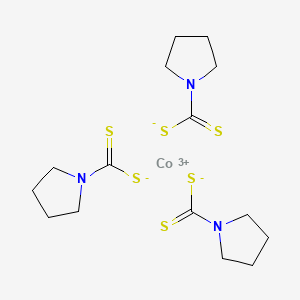
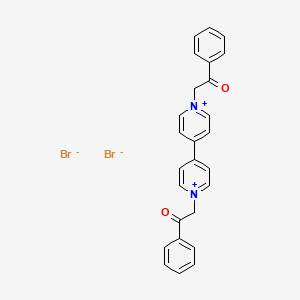
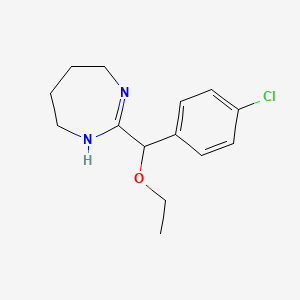
![4,5-Dihydro-2H,6H-[1,3]oxazolo[5,4,3-ij]quinoline-2,6-dione](/img/structure/B14695482.png)
![3-[2-(2-Methylpropylidene)hydrazinyl]propanenitrile](/img/structure/B14695483.png)
![[4-Amino-6-(methylsulfanyl)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B14695484.png)
